molecular formula C5H4N2S B021620 4-Methylthiazole-2-carbonitrile CAS No. 100516-98-1

4-Methylthiazole-2-carbonitrile

Cat. No.: B021620
CAS No.: 100516-98-1
M. Wt: 124.17 g/mol
InChI Key: ZLJOKRUAKFPDRN-UHFFFAOYSA-N
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Description

4-Methylthiazole-2-carbonitrile is an organic compound with the molecular formula C5H4N2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylthiazole-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-methylthiazole with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a base like triethylamine to facilitate the formation of the carbonitrile group.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Methylthiazole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, introducing different substituents at specific positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Methylthiazole-2-carbonitrile has been investigated for its role in synthesizing bioactive compounds, particularly in the development of pharmaceuticals.

1.1 Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including this compound, as P-glycoprotein (P-gp) inhibitors. P-gp is known to contribute to multidrug resistance in cancer therapy. A lead compound derived from thiazole exhibited significant reversal of drug resistance in vitro, enhancing the efficacy of common chemotherapeutics like paclitaxel and doxorubicin .

1.2 Antibiotic Development
this compound serves as an intermediate in the synthesis of thiazole-based antibiotics. Notably, it has been utilized in the preparation of cefditoren pivoxil, a cephalosporin antibiotic effective against various bacterial infections . This application underscores its importance in pharmaceutical synthesis.

Agricultural Applications

The compound has also shown promise in agricultural chemistry, particularly as a pesticide or herbicide.

2.1 Pesticidal Properties
Research indicates that thiazole derivatives possess insecticidal properties. For instance, compounds similar to this compound have demonstrated effectiveness against specific pest species, making them candidates for developing new agricultural pesticides .

Materials Science

In materials science, this compound is being explored for its potential use in corrosion inhibition.

3.1 Corrosion Inhibitors
Electrochemical studies have shown that thiazole derivatives can act as effective corrosion inhibitors for mild steel in acidic environments. The presence of the thiazole ring enhances the adsorption properties on metal surfaces, thereby reducing corrosion rates .

Data Tables

Activity TypeCompoundEffectiveness
AnticancerThiazole derivative (TTT-28)Reversal of MDR
AntibioticCefditoren pivoxilBroad-spectrum
PesticidalVarious thiazolesEffective against pests

Case Studies

Case Study 1: Development of P-gp Inhibitors
A study focused on synthesizing a series of thiazole derivatives aimed at enhancing their affinity for P-gp. The lead compound demonstrated a significant increase in intracellular concentrations of chemotherapeutics in resistant cancer cell lines, suggesting a promising avenue for overcoming drug resistance .

Case Study 2: Corrosion Inhibition
Research conducted on the electrochemical behavior of 2-amino-4-methyl-thiazole revealed its potential as a corrosion inhibitor for mild steel in hydrochloric acid solutions. The study utilized both experimental and quantum chemical methods to establish the effectiveness and mechanism of inhibition .

Mechanism of Action

The mechanism of action of 4-Methylthiazole-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can modulate enzyme activity, disrupt mitochondrial membrane potential, and induce apoptosis in cancer cells. The compound’s ability to generate reactive oxygen species and activate caspases plays a crucial role in its cytotoxic effects.

Comparison with Similar Compounds

    4-Methylthiazole: Lacks the nitrile group but shares the thiazole ring structure.

    2-Thiazolecarbonitrile: Similar structure but without the methyl group.

    4-Methyl-1,3-thiazole-2-carbonitrile: Another derivative with slight structural variations.

Uniqueness: 4-Methylthiazole-2-carbonitrile is unique due to the presence of both a methyl group and a nitrile group on the thiazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Biological Activity

4-Methylthiazole-2-carbonitrile (C₅H₄N₂S) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological potential, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a methyl group at the 4-position and a cyano group at the 2-position. This unique structure contributes to its biological activity, particularly in drug development.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, a study reported that various thiazole derivatives exhibited moderate to good antibacterial activity against different strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Properties

Research has demonstrated that this compound derivatives possess significant anticancer activity. A series of substituted thiazoles were synthesized and tested for their ability to inhibit cancer cell proliferation. Notably, modifications to the thiazole ring enhanced cytotoxicity against prostate cancer and melanoma cell lines, with IC₅₀ values in the low nanomolar range .

Case Study: Structure-Activity Relationship (SAR)

In a study focusing on the SAR of thiazole derivatives, it was found that specific substitutions on the thiazole ring could dramatically affect anticancer potency. For example, compounds with bulky substituents at the C2 position exhibited reduced activity against cyclin-dependent kinases (CDKs), while smaller groups maintained efficacy .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cancer cell proliferation and bacterial metabolism. It binds to enzyme active sites, blocking substrate access and disrupting normal function .
  • Signal Transduction Interference : By modulating cellular signaling pathways, this compound can influence processes such as apoptosis and cell cycle progression .
  • Cytotoxic Effects : The compound induces cytotoxicity in cancer cells through mechanisms such as tubulin polymerization inhibition, leading to disrupted mitotic processes .

Research Findings

Recent studies have expanded on the potential applications of this compound in pharmacology:

  • A study published in Bioorganic & Medicinal Chemistry Letters highlighted its role as a promising scaffold for developing novel anticancer agents due to its ability to inhibit tubulin polymerization effectively .
  • Another research article discussed the synthesis of various thiazole derivatives and their screening for antimicrobial activity, establishing a foundation for future drug development based on these compounds .

Properties

IUPAC Name

4-methyl-1,3-thiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S/c1-4-3-8-5(2-6)7-4/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJOKRUAKFPDRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584785
Record name 4-Methyl-1,3-thiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100516-98-1
Record name 4-Methyl-1,3-thiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylthiazole-2-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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